molecular formula C11H12F3NO2 B2541287 2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine CAS No. 2176126-07-9

2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine

Cat. No. B2541287
CAS RN: 2176126-07-9
M. Wt: 247.217
InChI Key: DBRAVVJLMACSEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic betaines, which are closely related to the target molecule "2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine", involves the reaction of alkyl 2H-azirine-2-carboxylates with 2-methoxy-2-oxo-1-(pyridin-1-ium-1-yl)ethan-1-ides, generated from corresponding pyridinium salts. These betaines are synthesized in good yields and exist as NH-tautomers in both solution and solid state, forming dimers through hydrogen bonds .

Molecular Structure Analysis

The molecular structure of related pyridine derivatives has been extensively studied. For instance, the crystal structure of a pyrazolo[3,4-b]pyridine derivative was determined using X-ray diffraction, revealing a nearly coplanar arrangement of the pyrazole, pyridine, and pyran rings, with intermolecular hydrogen bonding contributing to the crystal packing . Similarly, the structure of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide was elucidated by X-ray analysis, showing a planar methoxyphenyl ring linked to an oxo-pyrrolidine moiety .

Chemical Reactions Analysis

The formation of hypervalent complexes through intermolecular silicon...nitrogen interactions has been reported for trifluorosilanes with pyridine and 4-methoxypyridine. These interactions lead to the formation of pentacoordinate and hexacoordinate complexes, which vary in binding strength depending on the electron properties of the silane and pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives have been characterized through various spectroscopic techniques. The optical properties, including UV–vis absorption and fluorescence spectra, were investigated for several pyridine derivatives, with the effects of substituents on the emission spectra being interpreted . Quantum chemical studies have also been conducted to calculate molecular geometry, vibrational frequencies, and electronic properties, providing insights into the conformational and nonlinear optical properties of these compounds .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • Asymmetric Acylation and Stereoselective Reduction : Research demonstrates the use of chiral auxiliaries for the asymmetric acylation of carboxamide enolates and the subsequent stereoselective reduction, providing an alternative to asymmetric aldol reactions (Ito, Katsuki, & Yamaguchi, 1984).
  • Heterocyclic Derivative Syntheses : Palladium-catalyzed oxidative cyclization-alkoxycarbonylation has been explored for generating various heterocyclic derivatives, showcasing the compound's versatility in synthesis (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Structural and Spectroscopic Analysis

  • X-ray Crystallography : Studies on dipyridin-2-ylmethanone oxime and its complexes offer insights into the molecular conformation and stabilization mechanisms, important for understanding molecular interactions and design (Warad et al., 2018).
  • Synthesis and Enantioselective Reactions : The first homochiral aminofluorosulphurane demonstrates the potential for enantioselective fluorodehydroxylation reactions, contributing to the development of asymmetric synthesis techniques (Hann & Sampson, 1989).

Electronic and Redox Behavior

  • Oxo/Aqua System Properties : Investigation into complexes like Ru(pby)/sub 2/(py)H/sub 2/O/sup 2 +/ and their redox behavior provides valuable data for understanding the electronic properties and potential applications in catalysis and redox systems (Moyer & Meyer, 1981).

Applications in Materials Science

  • Ionic Liquid Based Hybrid Electrolyte : The use of N-methoxyethyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide ionic liquid-based electrolytes in lithium sulfur batteries highlights the compound's role in enhancing energy storage technologies (Yang, Men, Song, Zhou, & Zhan, 2017).

Theoretical and Computational Studies

  • Molecular and Electronic Structures : Computational studies on bis(pyridine-2,6-diimine)metal complexes reveal insights into their electronic structures and redox behavior, important for developing new materials and catalysts (de Bruin et al., 2000).

Chemical Reactivity and Complex Formation

  • Copper-Catalyzed Reactions : The copper-catalyzed Perkin-acyl-Mannich reaction showcases the compound's utility in creating piperidines with unconventional substitution patterns, contributing to the diversity of synthetic organic chemistry (Crotti, Berti, & Pineschi, 2011).

Mechanism of Action

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production .

properties

IUPAC Name

2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-4-10(15-6-8)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRAVVJLMACSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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